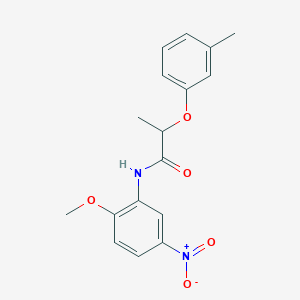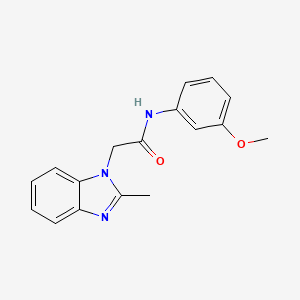![molecular formula C15H26ClNO3 B4397653 2-[(3-Methoxy-4-propoxyphenyl)methylamino]butan-1-ol;hydrochloride](/img/structure/B4397653.png)
2-[(3-Methoxy-4-propoxyphenyl)methylamino]butan-1-ol;hydrochloride
Descripción general
Descripción
2-[(3-Methoxy-4-propoxyphenyl)methylamino]butan-1-ol;hydrochloride is a chemical compound with a complex structure that includes a methoxy group, a propoxy group, and a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxy-4-propoxyphenyl)methylamino]butan-1-ol;hydrochloride typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes may include:
Formation of the Core Structure: This step involves the reaction of appropriate starting materials to form the core phenylmethylamino butanol structure.
Functionalization: The methoxy and propoxy groups are introduced through specific reactions, such as etherification.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, often through the reaction with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Methoxy-4-propoxyphenyl)methylamino]butan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[(3-Methoxy-4-propoxyphenyl)methylamino]butan-1-ol;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: The compound may be studied for its effects on biological systems, including its interaction with enzymes or receptors.
Industry: Used in the production of specialty chemicals or as a component in formulations requiring specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[(3-Methoxy-4-propoxyphenyl)methylamino]butan-1-ol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3-Methoxy-4-ethoxyphenyl)methylamino]butan-1-ol;hydrochloride
- 2-[(3-Methoxy-4-butoxyphenyl)methylamino]butan-1-ol;hydrochloride
Uniqueness
2-[(3-Methoxy-4-propoxyphenyl)methylamino]butan-1-ol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
IUPAC Name |
2-[(3-methoxy-4-propoxyphenyl)methylamino]butan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3.ClH/c1-4-8-19-14-7-6-12(9-15(14)18-3)10-16-13(5-2)11-17;/h6-7,9,13,16-17H,4-5,8,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETTXJNHTVKKKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CNC(CC)CO)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]phenyl}methanol](/img/structure/B4397584.png)


![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-4-methylbenzamide](/img/structure/B4397607.png)
![4-[2-[(5,6,8-Trimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine](/img/structure/B4397615.png)

![N-[4-(allyloxy)phenyl]-2-phenylacetamide](/img/structure/B4397631.png)
![2-[2-[(1-hydroxybutan-2-ylamino)methyl]phenoxy]-N-(4-methylphenyl)acetamide;hydrochloride](/img/structure/B4397639.png)

![2-(BENZENESULFONYL)-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE](/img/structure/B4397662.png)
![3-(3,4-diethoxyphenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide](/img/structure/B4397669.png)
![N-(2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide](/img/structure/B4397676.png)

